![molecular formula C13H8BrF2N5 B1680693 3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine CAS No. 883093-10-5](/img/structure/B1680693.png)

3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine

Übersicht

Beschreibung

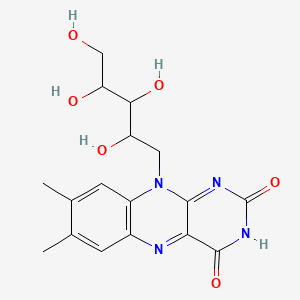

RO4938581, also known as Ro 4882224, is a potent and selective GABAA alpha5 inverse agonists for the treatment of cognitive dysfunction. RO4938581 displays strong CYP1A2 autoinduction properties in rats. RO4938581 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor. It has good selectivity for the α5 subtype and did not produce convulsant or anxiogenic effects in animal studies, making it a promising potential nootropic. Ro4938581 and a related derivative basmisanil (RG-1662, RO5186582) have subsequently been investigated for the alleviation of cognitive dysfunction in Down syndrome.

Wissenschaftliche Forschungsanwendungen

RO4938581: Comprehensive Analysis of Scientific Research Applications

Cognitive Enhancement: RO4938581 acts as a potent inverse agonist at the GABA_A α5 receptor, which is associated with cognitive processes. It has been shown to enhance hippocampal long-term potentiation (LTP), a process important for learning and memory. The compound has demonstrated efficacy in reversing scopolamine-induced working memory impairment and diazepam-induced spatial learning impairment in animal models .

Wirkmechanismus

Target of Action

The primary target of RO4938581 is the α5 subtype of the benzodiazepine binding site on the GABA A receptor . The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain. The α5 subtype is associated with cognitive functions, making it a promising target for cognitive enhancement .

Mode of Action

RO4938581 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . An inverse agonist reduces the activity of a receptor beyond its basal level, as opposed to an antagonist which merely blocks the receptor’s activity. This means that RO4938581 reduces the inhibitory effects of the GABA A receptor, potentially enhancing cognitive function .

Biochemical Pathways

It is known that the compound modulates the gabaergic system, which plays a crucial role in numerous neurological processes, including cognition . By selectively targeting the α5 subtype of the GABA A receptor, RO4938581 may influence various downstream effects related to cognitive function .

Result of Action

RO4938581 has been shown to have a promising potential as a nootropic, or cognitive enhancer . Furthermore, it has been investigated for the alleviation of cognitive dysfunction in Down syndrome .

Eigenschaften

IUPAC Name |

15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRYPJIKHMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045378 | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

CAS RN |

883093-10-5 | |

| Record name | RO-4938581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4938581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of RO4938581?

A: RO4938581 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. [] This means it binds to a specific site on the receptor, distinct from the GABA binding site, and reduces the receptor's response to GABA, an inhibitory neurotransmitter. [] By selectively inhibiting GABAA α5 receptors, RO4938581 reduces excessive GABAergic inhibition in the brain. [] You can find more information in the study "Reducing GABAA α5 Receptor-Mediated Inhibition Rescues Functional and Neuromorphological Deficits in a Mouse Model of Down Syndrome" [].

Q2: What effects does RO4938581 have on Down syndrome mouse models?

A2: Studies utilizing the Ts65Dn mouse model of Down syndrome demonstrate that chronic treatment with RO4938581 leads to several beneficial outcomes, including:

- Improved spatial learning and memory: RO4938581 treatment rescued deficits in spatial learning and memory tasks. []

- Enhanced hippocampal synaptic plasticity: Treatment restored impaired hippocampal synaptic plasticity, a crucial process for learning and memory. []

- Increased adult neurogenesis: RO4938581 normalized the reduced levels of adult neurogenesis observed in the hippocampus of Ts65Dn mice. []

- Normalization of GABAergic synapse markers: Treatment reversed the increased density of GABAergic synapse markers in the hippocampus, suggesting a restoration of inhibitory/excitatory balance. []

- Reduced hyperactivity: RO4938581 suppressed hyperactivity in Ts65Dn mice without inducing anxiety or affecting motor abilities. []

Q3: Are there specific protein anomalies in Down syndrome that RO4938581 might target?

A: While the exact mechanisms are still under investigation, research indicates that RO4938581 might contribute to rescuing protein anomalies observed in the Ts65Dn mouse model of Down syndrome. [] Further research is needed to fully elucidate these effects.

Q4: Has RO4938581 shown efficacy in other models of cognitive impairment?

A: Yes, beyond Down syndrome models, RO4938581 has demonstrated potential in attenuating cognitive deficits induced by phencyclidine (PCP) in rats. [] This suggests broader applicability in addressing cognitive dysfunction.

Q5: What is the pharmacological profile of RO4938581?

A: RO4938581 is recognized as a potent and selective GABAA α5 inverse agonist. [, ] This selectivity towards the α5 subunit is noteworthy, as it differentiates RO4938581 from other GABAergic drugs and may contribute to its favorable effect profile. You can explore more details in "The Discovery and Unique Pharmacological Profile of RO4938581 and RO4882224 as Potent and Selective GABAA α5 Inverse Agonists for the Treatment of Cognitive Dysfunction." [, ]

Q6: Are there any known metabolic interactions with RO4938581?

A: Studies in rats indicate that RO4938581 exhibits strong CYP1A2 autoinduction properties. [] This highlights the importance of considering potential drug-drug interactions during development and clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide](/img/structure/B1680625.png)